![molecular formula C11H9BrFNO3 B7895172 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid](/img/structure/B7895172.png)
1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through acylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or branched compounds .
Scientific Research Applications
1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: The compound’s reactivity and functional groups make it suitable for the synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target proteins or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: A simpler analog without the bromine and fluorine substituents.
3-Bromoazetidine-3-carboxylic acid: Similar structure but lacks the fluorobenzoyl group.
5-Fluoroazetidine-3-carboxylic acid: Similar structure but lacks the bromobenzoyl group.
Uniqueness: 1-(3-Bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-bromo-5-fluorobenzoyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFNO3/c12-8-1-6(2-9(13)3-8)10(15)14-4-7(5-14)11(16)17/h1-3,7H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMOINIHLALAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.